Eicosadienoic Acid (8Z,14Z)

概要

説明

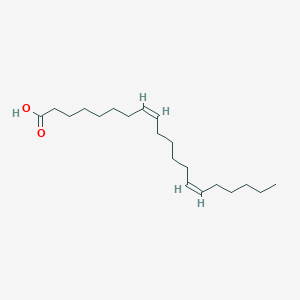

エイコサジエン酸 (8Z,14Z) は、分子式が C20H36O2 である多価不飽和脂肪酸です。 この化合物は、炭素鎖の 8 番目と 14 番目の位置に 2 つの二重結合を持ち、どちらもシス (Z) 配置です 。 この化合物は、一部の食品や植物油に自然に含まれており、母乳中に総脂肪酸の 0.19% のレベルで検出されています 。

準備方法

エイコサジエン酸 (8Z,14Z) は、さまざまな化学経路で合成できます。一般的な方法の 1 つには、リノール酸の伸長と脱飽和が含まれます。 このプロセスには、通常、特定の位置に二重結合を導入するためのデサチュラーゼ酵素の使用が含まれます 。 工業的な製造方法には、植物油などの天然源からの化合物の抽出と、所望の純度レベルを達成するための精製プロセスが含まれる場合があります 。

化学反応の分析

エイコサジエン酸 (8Z,14Z) は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素と光の作用下で起こることがあり、ヒドロペルオキシドやその他の酸化生成物の生成につながります。

還元: 水素化は二重結合を還元して、化合物を飽和脂肪酸に変換できます。

これらの反応で使用される一般的な試薬には、還元のための水素ガス、酸化のための酸素または過酸化物、およびエステル化のためのアルコールがあります。 これらの反応から生成される主要な生成物には、飽和脂肪酸、ヒドロペルオキシド、およびエステルがあります 。

科学研究への応用

エイコサジエン酸 (8Z,14Z) は、科学研究において幅広い用途を持っています。

化学: 脂質分析の標準物質として、および他の脂肪酸の合成における前駆体として使用されます。

生物学: この化合物は、細胞代謝における役割と細胞膜への影響について研究されています。

医学: 研究により、エイコサジエン酸 (8Z,14Z) は炎症反応を調節することができ、炎症性疾患の治療に潜在的な治療効果があることが示されています.

科学的研究の応用

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

| Compound | Description |

|---|---|

| Linoleic Acid | Precursor to Eicosadienoic Acid |

| Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |

| Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |

| Sciadonic Acid | Product of Eicosadienoic Acid metabolism |

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.

- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.

- Results :

- Decreased nitric oxide production.

- Increased levels of prostaglandin E2.

- Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

- Detailed mechanisms of action in inflammatory processes.

- Long-term effects of dietary supplementation.

- Comparative studies with other polyunsaturated fatty acids.

作用機序

エイコサジエン酸 (8Z,14Z) は、さまざまな分子経路を通じてその効果を発揮します。 デサチュラーゼによって代謝されて、強力な血管拡張物質であるエイコサトリエン酸が生成されます 。 この化合物は、誘導型一酸化窒素合成酵素やシクロオキシゲナーゼなどの酵素の発現に影響を与えることで、一酸化窒素やプロスタグランジン E2 などの炎症性メディエーターの産生を調節できます 。この調節は、体内の炎症反応を調節するのに役立ちます。

類似の化合物との比較

エイコサジエン酸 (8Z,14Z) は、次のような他の多価不飽和脂肪酸と比較できます。

リノール酸: エイコサジエン酸 (8Z,14Z) の前駆体であり、9 番目と 12 番目の位置に 2 つの二重結合を持っています。

アラキドン酸: 4 つの二重結合を含み、シグナル伝達分子であるエイコサノイドの合成に関与しています。

エイコサトリエン酸: エイコサジエン酸 (8Z,14Z) の脱飽和によって生成され、強力な血管拡張物質です.

エイコサジエン酸 (8Z,14Z) は、その特定の二重結合の位置とその炎症反応を調節する役割により、研究と産業の両方の用途において貴重な化合物となっています .

類似化合物との比較

Eicosadienoic Acid (8Z,14Z) can be compared with other polyunsaturated fatty acids such as:

Linoleic Acid: A precursor to Eicosadienoic Acid (8Z,14Z), it has two double bonds at the 9th and 12th positions.

Arachidonic Acid: Contains four double bonds and is involved in the synthesis of eicosanoids, which are signaling molecules.

Eicosatrienoic Acid: Formed from Eicosadienoic Acid (8Z,14Z) through desaturation, it is a potent vasodilator.

Eicosadienoic Acid (8Z,14Z) is unique due to its specific double bond positions and its role in modulating inflammatory responses, making it a valuable compound in both research and industrial applications .

生物活性

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

特性

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。